Miglustat - 72599-27-0

Miglustat

Catalog Number: EVT-276370
CAS Number: 72599-27-0
Molecular Formula: C10H21NO4
Molecular Weight: 219.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Miglustat (N-butyldeoxynojirimycin) is a small molecule classified as an imino sugar. [] It acts as a reversible inhibitor of glucosylceramide synthase, the enzyme responsible for the first step in the synthesis of most glycosphingolipids (GSLs). [, ] This inhibition leads to a reduction in GSL substrate burden within cells. [, ] In scientific research, Miglustat serves as a valuable tool to investigate the roles of GSLs in various biological processes and disease models.

Glucosylceramide

Compound Description: Glucosylceramide is a glycosphingolipid that serves as the precursor for the synthesis of more complex glycosphingolipids. Its accumulation is a hallmark of Gaucher disease due to a deficiency in the enzyme glucocerebrosidase [, ].

Relevance: Miglustat acts as a substrate reduction therapy in Gaucher disease by inhibiting glucosylceramide synthase, the enzyme responsible for glucosylceramide synthesis [, , , , , ]. By reducing glucosylceramide production, Miglustat aims to restore the balance of glycosphingolipids and ameliorate the disease phenotype.

Iminosugars

Compound Description: Iminosugars are sugar mimics in which the ring oxygen is replaced by a nitrogen atom. This class of compounds exhibits a range of biological activities, particularly as inhibitors of glycosyltransferases and glycosidases involved in carbohydrate metabolism [].

Relevance: Miglustat belongs to the iminosugar class of compounds [, ]. It exerts its therapeutic effect by inhibiting glucosylceramide synthase, a glycosyltransferase [, , , , , ]. This shared structural feature and mechanism of action link Miglustat to other iminosugars being investigated for various therapeutic applications, including other lysosomal storage disorders.

Imiglucerase

Compound Description: Imiglucerase is a recombinant form of the enzyme β-glucocerebrosidase. It is administered intravenously as enzyme replacement therapy (ERT) for Gaucher disease, aiming to compensate for the deficiency of this enzyme [, , , , ].

Relevance: Imiglucerase serves as a comparator to Miglustat in the treatment of Gaucher disease. Several studies have compared the efficacy and safety of both treatments [, , , , ]. While imiglucerase offers a more rapid and pronounced therapeutic effect, Miglustat provides an oral alternative, potentially beneficial for patients who cannot tolerate or have difficulty accessing intravenous ERT.

Velaglucerase

Compound Description: Velaglucerase alfa is a recombinant human β-glucocerebrosidase enzyme produced in a human cell line. Similar to Imiglucerase, it is an ERT used to treat type 1 Gaucher disease [].

Relevance: Velaglucerase is another ERT that has been used in combination with Miglustat in the management of Gaucher disease []. The case study described highlights that some patients may experience significant improvements in bone-related outcomes after switching from combination therapy (velaglucerase plus Miglustat) to Miglustat monotherapy, particularly in cases where ERT alone or in combination does not adequately address bone manifestations.

Alglucosidase alfa

Compound Description: Alglucosidase alfa is a recombinant form of the lysosomal enzyme acid α-glucosidase (GAA) []. It is used as enzyme replacement therapy (ERT) for Pompe disease, which is characterized by GAA deficiency [].

Relevance: While both are used in the treatment of lysosomal storage diseases, Alglucosidase alfa targets a different enzyme deficiency than Miglustat. A recent study investigated the co-administration of Alglucosidase alfa with Miglustat in a Pompe mouse model. The study concluded that while Miglustat enhanced the stability of Alglucosidase alfa in vitro, it did not improve its efficacy in vivo []. This suggests that simply increasing the stability of the enzyme with Miglustat is not sufficient to improve its therapeutic benefit in Pompe disease.

Synthesis Analysis

The synthesis of miglustat is a multi-step process that begins with D-glucose and n-butylamine. The proposed commercial synthesis involves four stages:

  1. Formation of the imino sugar: D-glucose reacts with n-butylamine to form the imino sugar derivative.
  2. Purification: The reaction mixture is purified to isolate the desired product.
  3. Crystallization: The compound is crystallized to achieve high purity.
  4. Characterization: Various analytical techniques are employed to confirm the structure and purity.

This synthesis has been validated for stereoisomerism and quality control, ensuring that batches produced meet stringent specifications regarding identity, assay, and purity .

Molecular Structure Analysis

Miglustat's molecular formula is C10H21N O4. Its structure consists of a butylimino group attached to a dideoxy-D-glucitol framework. The compound's stereochemistry includes multiple hydroxyl groups that contribute to its solubility and biological activity. The structural analysis reveals significant interactions with the enzyme glucosylceramide synthase, which it inhibits .

Structural Data

  • Molecular Weight: 219 g/mol
  • Chiral Centers: 4
  • Functional Groups: Hydroxyl groups (-OH), imino group (-NH)
Chemical Reactions Analysis

Miglustat primarily participates in reactions involving the inhibition of glucosylceramide synthase. The enzyme catalyzes the formation of glucosylceramide from ceramide, which is crucial in glycosphingolipid biosynthesis. By inhibiting this enzyme, miglustat reduces the production of glucosylceramide, thereby alleviating the symptoms associated with Gaucher disease by preventing substrate accumulation in lysosomes .

Key Reaction

  • Inhibition Reaction:
    Ceramide+UDP glucoseglucosylceramide synthaseGlucosylceramide\text{Ceramide}+\text{UDP glucose}\xrightarrow{\text{glucosylceramide synthase}}\text{Glucosylceramide}
    Miglustat competes with UDP-glucose for binding at the active site of glucosylceramide synthase.
Mechanism of Action

Miglustat acts as a competitive and reversible inhibitor of glucosylceramide synthase. By inhibiting this enzyme, it reduces the synthesis of glycosphingolipids, allowing residual activity of glucocerebrosidase (the deficient enzyme in Gaucher disease) to be more effective. This therapeutic approach is known as substrate reduction therapy .

Mechanistic Details

  • IC50 Value: Miglustat exhibits an IC50 value between 20-37 µM for glucosylceramide synthase.
  • Clinical Outcomes: Clinical trials have demonstrated that treatment with miglustat leads to decreased liver and spleen volumes and improved hemoglobin levels in patients .
Physical and Chemical Properties Analysis

Miglustat possesses several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its polar hydroxyl groups.
  • Stability: Stability studies indicate that miglustat remains stable under various storage conditions.
  • Bioavailability: The mean oral bioavailability is approximately 97%, with peak plasma concentrations reached within two hours post-administration .
Applications

Miglustat is primarily used for treating type 1 Gaucher disease and Niemann-Pick disease type C:

  1. Gaucher Disease Treatment: It serves as an alternative for patients who cannot undergo enzyme replacement therapy.
  2. Niemann-Pick Disease Type C: Recently approved for treating progressive neurological symptoms associated with this condition.
  3. Research Applications: Studied for potential use in other lysosomal storage disorders due to its mechanism of action on glycosphingolipid metabolism .

Clinical Use

  • Dosage Form: Available as tablets (100 mg), typically administered three times daily.
  • Side Effects: Common adverse effects include gastrointestinal disturbances such as diarrhea and nausea, along with potential neurological effects like tremors and memory loss .

Properties

CAS Number

72599-27-0

Product Name

Miglustat

IUPAC Name

(2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol

Molecular Formula

C10H21NO4

Molecular Weight

219.28 g/mol

InChI

InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9-,10-/m1/s1

InChI Key

UQRORFVVSGFNRO-UTINFBMNSA-N

SMILES

CCCCN1CC(C(C(C1CO)O)O)O

Solubility

Highly soluble in water (>1000 mg/mL as a free base).
3.31e+02 g/L

Synonyms

miglustat
N-(n-butyl)deoxy-nojirimycin
N-(n-butyl)deoxynojirimycin
n-butyl deoxynojirimycin
n-butyldeoxynojirimycin
OGT 918
SC 48334
SC-48334
Zavesca

Canonical SMILES

CCCCN1CC(C(C(C1CO)O)O)O

Isomeric SMILES

CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.